Desamino Modification Eliminates the IKZF1/3 Neo-Substrate Degradation Liability of Lenalidomide and Pomalidomide
Lenalidomide and pomalidomide function as molecular glues that recruit Ikaros (IKZF1) and Aiolos (IKZF3) to CRL4-CRBN for ubiquitination and degradation. Lenalidomide induces IKZF1 degradation with a reported DC50 of ~0.5 nM in MM.1S cells and pomalidomide at ~1 nM [1]. The 4-amino group on the isoindolinone ring is critical for this neo-substrate engagement; its removal (desamino modification) abolishes the hydrogen-bonding interaction with CRBN residue Glu377 that orients the glutarimide-bound ligand for neo-substrate recruitment [2]. 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, lacking the 4-amino group, is therefore expected to exhibit markedly reduced IKZF1/3 degradation compared to lenalidomide and pomalidomide, making it a cleaner CRBN recruiter for PROTAC applications where IKZF degradation constitutes an off-target effect [3].
| Evidence Dimension | IKZF1 (Ikaros) degradation potency in MM.1S multiple myeloma cells |
|---|---|
| Target Compound Data | Not directly measured; predicted minimal IKZF1 degradation based on absence of 4-amino group required for neo-substrate engagement |
| Comparator Or Baseline | Lenalidomide: DC50 ≈ 0.5 nM IKZF1 in MM.1S; Pomalidomide: DC50 ≈ 1 nM IKZF1 in MM.1S |
| Quantified Difference | Qualitative difference: desamino modification abrogates the key hydrogen-bond donor required for IKZF1/3 recruitment |
| Conditions | CRBN-DDB1 co-crystal structures (PDB: 4CI2, 4CI3); cellular degradation assays in MM.1S cells |
Why This Matters
For PROTAC developers, using a CRBN ligand that retains molecular glue activity toward IKZF1/3 confounds target-specific degradation readouts; this desamino compound provides a functionally cleaner CRBN recruitment handle.
- [1] Krönke J, Udeshi ND, Narla A, et al. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science. 2014;343(6168):301-305. doi:10.1126/science.1244851 View Source
- [2] Fischer ES, Böhm K, Lydeard JR, et al. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. 2014;512(7512):49-53. doi:10.1038/nature13527 View Source
- [3] Bricelj A, Dora Ng YL, Ferber D, et al. Development of phenyl-substituted isoindolinone- and benzimidazole-type cereblon ligands for targeted protein degradation. Chembiochem. 2024;25(4):e202300685. doi:10.1002/cbic.202300685 View Source
